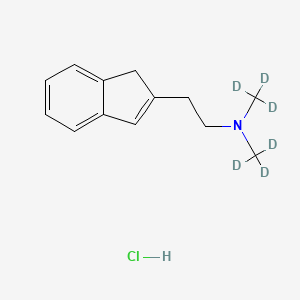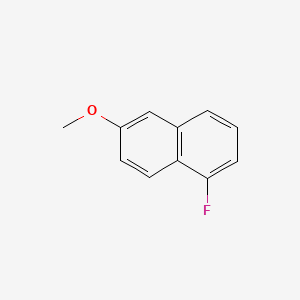![molecular formula C13H22O3Si B584184 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol CAS No. 641571-45-1](/img/structure/B584184.png)
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is a chemical compound with the molecular formula C13H22O3Si. It is commonly used in biochemical research, particularly in the field of proteomics . The compound features a tert-butylsilyl group, which is often employed as a protecting group for hydroxyl functionalities in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol typically involves the protection of a hydroxyl group using tert-butylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The general reaction scheme is as follows:
- Dissolve the starting material (5-hydroxy-benzenemethanol) in an anhydrous solvent like dichloromethane.
- Add tert-butylsilyl chloride and a base (e.g., imidazole).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a fully saturated alcohol.
Substitution: The tert-butylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the tert-butylsilyl group.
Major Products
Oxidation: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-oxo-benzenemethanol.
Reduction: Formation of this compound.
Substitution: Formation of 3-[[(tert-Butyl)lsilyl]oxy]-5-functionalized-benzenemethanol.
Scientific Research Applications
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is widely used in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol primarily involves its role as a protecting group. The tert-butylsilyl group shields the hydroxyl functionality from reactive species, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic syntheses where selective reactivity is required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol is unique due to its specific combination of a tert-butylsilyl group and a hydroxyl group on a benzene ring. This combination provides a balance of steric protection and reactivity, making it particularly useful in complex organic syntheses .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12-7-10(9-14)6-11(15)8-12/h6-8,14-15H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCHWIDLGPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
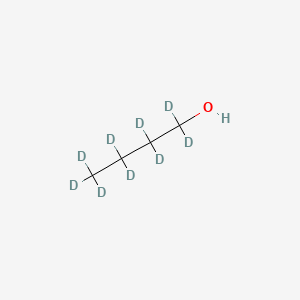
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
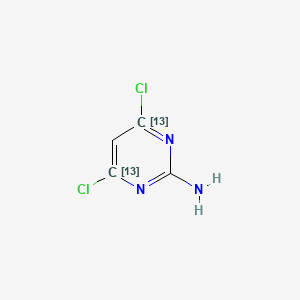

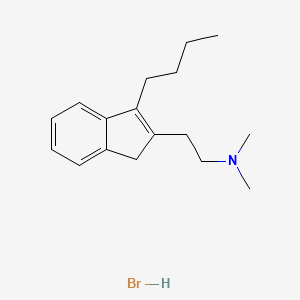
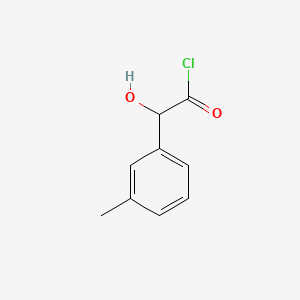
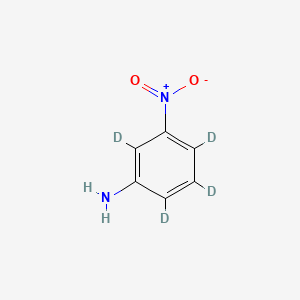
![tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate](/img/structure/B584113.png)
